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Compound of Interest

Compound Name: 3-Methyl-5-nitrobenzonitrile

Cat. No.: B169717 Get Quote

For Immediate Release

Shanghai, China – December 30, 2025 – 3-Methyl-5-nitrobenzonitrile, a specialized aromatic

compound, is gaining significant traction as a key building block in the synthesis of complex

organic molecules, particularly in the fields of medicinal chemistry and materials science. Its

unique trifunctional nature, featuring a nitrile, a nitro group, and a methyl group on a benzene

ring, offers a versatile platform for the construction of diverse molecular architectures, including

novel kinase inhibitors for targeted cancer therapy.

Physicochemical Properties
3-Methyl-5-nitrobenzonitrile is a solid at room temperature with a molecular formula of

C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol .[1] A comprehensive summary of its key

physical and chemical properties is provided in the table below.
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Property Value Reference

CAS Number 124289-22-1 [1]

Molecular Formula C₈H₆N₂O₂ [1]

Molecular Weight 162.15 g/mol [1]

Appearance Solid

Melting Point Not available

Boiling Point Not available

Density Not available

Spectroscopic Characterization
While specific spectroscopic data for 3-Methyl-5-nitrobenzonitrile is not readily available in

public databases, analysis of closely related compounds such as 3-nitrobenzonitrile and

various methylbenzonitriles allows for the prediction of its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methyl group protons. The electron-withdrawing nature of the nitro and nitrile

groups will influence the chemical shifts of the aromatic protons, causing them to appear at

lower field.

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic

carbons, the methyl carbon, and the nitrile carbon. The chemical shifts of the aromatic

carbons will be influenced by the positions of the substituents.

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show strong, characteristic

absorption bands for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240

cm⁻¹, and for the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.[2]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to

the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the
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nitro and nitrile groups.

Utility in Organic Synthesis
The strategic placement of the nitrile, nitro, and methyl groups on the aromatic ring makes 3-
Methyl-5-nitrobenzonitrile a highly valuable intermediate for a variety of chemical

transformations.

Key Reactions and Experimental Protocols
1. Reduction of the Nitro Group to an Amine:

A pivotal reaction of 3-Methyl-5-nitrobenzonitrile is the selective reduction of the nitro group

to form 3-amino-5-methylbenzonitrile. This transformation unlocks a crucial synthetic handle for

further functionalization, particularly in the synthesis of kinase inhibitors and other bioactive

molecules.

Experimental Protocol: Catalytic Hydrogenation

Materials: 3-Methyl-5-nitrobenzonitrile, Palladium on carbon (10% Pd/C), Methanol,

Hydrogen gas.

Procedure:

In a suitable hydrogenation vessel, dissolve 3-Methyl-5-nitrobenzonitrile (1.0 eq) in

methanol.

Carefully add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).

Seal the vessel and purge with hydrogen gas.

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture

vigorously at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas

(e.g., nitrogen or argon).

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

Wash the celite pad with methanol.

Concentrate the filtrate under reduced pressure to yield 3-amino-5-methylbenzonitrile.

The crude product can be purified by recrystallization or column chromatography if

necessary.

Logical Workflow for the Reduction of 3-Methyl-5-nitrobenzonitrile:
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Reduction of 3-Methyl-5-nitrobenzonitrile to 3-Amino-5-methylbenzonitrile.

Synthesis of Kinase Inhibitors
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The resulting 3-amino-5-methylbenzonitrile is a key precursor in the synthesis of various kinase

inhibitors. The amino group can be readily acylated or coupled with other aromatic systems to

construct the core scaffolds of these targeted therapeutic agents.

Hypothetical Synthesis of a Kinase Inhibitor Intermediate:

The amino group of 3-amino-5-methylbenzonitrile can be acylated with a suitable acyl chloride,

such as 4-(chloromethyl)benzoyl chloride, to form an amide linkage. This intermediate can then

be further elaborated to generate a final kinase inhibitor molecule.

Experimental Protocol: Amide Coupling

Materials: 3-Amino-5-methylbenzonitrile, 4-(Chloromethyl)benzoyl chloride, Triethylamine,

Dichloromethane.

Procedure:

Dissolve 3-amino-5-methylbenzonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous

dichloromethane under an inert atmosphere.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.1 eq) in dichloromethane.

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC).

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to obtain the desired amide

intermediate.

Signaling Pathway Inhibition by Kinase Inhibitors:
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General mechanism of kinase inhibition.

Conclusion
3-Methyl-5-nitrobenzonitrile is a valuable and versatile building block in organic synthesis. Its

trifunctional nature allows for a wide range of chemical transformations, making it a key

intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other

advanced materials. The development of efficient and selective reactions utilizing this building
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block continues to be an active area of research, promising new and innovative applications in

the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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